molecular formula C19H16 B1682552 Triphenylmethane CAS No. 519-73-3

Triphenylmethane

Cat. No. B1682552
CAS RN: 519-73-3
M. Wt: 244.3 g/mol
InChI Key: AAAQKTZKLRYKHR-UHFFFAOYSA-N
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Description

Triphenylmethane is a triarylmethane in which the three aryl groups are phenyl . It forms the basic skeleton of several synthetic dyes . This colorless solid is soluble in nonpolar organic solvents and not in water .


Synthesis Analysis

Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . Alternatively, benzene may react with carbon tetrachloride using the same catalyst to obtain the triphenylmethyl chloride – aluminium chloride adduct, which is hydrolyzed with dilute acid . Synthesis from benzylidene chloride, prepared from benzaldehyde and phosphorus pentachloride, is also used .


Molecular Structure Analysis

The molecular formula of Triphenylmethane is C19H16 . The structure of Triphenylmethane is such that it has a central carbon atom bonded to three phenyl groups .


Chemical Reactions Analysis

The Ph3C-H bond in Triphenylmethane is relatively weak, with a bond dissociation energy (BDE) of 81 kcal/mol, or about 24 kcal/mol less than methane . Correspondingly, Triphenylmethane is mildly acidic, with a pKa of 33.3 . Triphenylmethane is significantly more acidic than most other hydrocarbons because the charge is delocalized over three phenyl rings .


Physical And Chemical Properties Analysis

Triphenylmethane has a molar mass of 244.337 g·mol−1 . It appears as a colorless solid . It has a density of 1.014 g/cm3 . It has a melting point of 92 to 94 °C and a boiling point of 359 °C . It is insoluble in water but soluble in nonpolar organic solvents like dioxane and hexane .

Scientific Research Applications

  • Microbial Decolorization and Biodegradation Triphenylmethane dyes, with their stable chemical structures, are challenging to degrade and decolorize. Research has delved into the biodegradation and decolorization of these dyes by various microorganisms, including bacteria, actinomycetes, fungi, and algae. The focus is on understanding the mechanisms and pathways of degradation, which is crucial for treating dye-containing wastewater and bioremediation of dye-contaminated environments (Z. Pei, 2009).

  • Physical, Thermal, and Spectroscopic Characteristics The impact of biofield treatment on the physical, thermal, and spectroscopic properties of triphenylmethane has been studied. Changes in crystallite size, surface area, melting point, and carbon isotopic abundance have been observed, indicating that such treatments can significantly affect the characteristics of triphenylmethane (M. Trivedi et al., 2015).

  • Copper Corrosion Inhibition Triphenylmethane derivatives have been explored as potential copper corrosion inhibitors in sulphuric acid media. Their efficiency was compared to other inhibitors, and the adsorption behavior was analyzed using various models. This research provides insights into the use of these compounds in corrosion protection (J. Bastidas et al., 2003).

  • Analysis in Aquaculture Products The presence of triphenylmethane dyes in aquaculture products, due to their use as illegal treatments for infections, has been a concern. Studies have focused on the analysis of these dyes in various seafood products, indicating the importance of monitoring and controlling their use in the food industry (W. Andersen et al., 2018).

  • Electrochemical Mineralization The electrochemical degradation of triphenylmethane dyes using boron-doped diamond electrodes has been investigated. This study explores the parameters affecting the degradation process and the potential application of this method for the treatment of wastewater containing these dyes (Yapeng He et al., 2016).

  • Separation and Preconcentration of Trace Elements Triphenylmethane has been utilized as an adsorbent for the preconcentration and separation of trace amounts of molybdenum in water samples. This novel method demonstrates the potential of triphenylmethane in analytical chemistry for trace element analysis (Quan-min Li et al., 2006).

  • Pseudo-Living Radical Polymerization The use of triphenylmethane as an initiator-transfer-terminator agent in the pseudo-living radical polymerization of various monomers has been researched. This opens up new possibilities in polymer chemistry, especially in the synthesis of well-defined polymers (Y. Xu et al., 2008).

  • Phytoremediation of Dyes The application of triphenylmethane reductase from Citrobacter sp. in transgenic Arabidopsis plants for the phytoremediation of triphenylmethane dyes highlights a novel approach in environmental bioremediation. This study underscores the potential of using genetically modified plants to remove toxic dyes from the environment (X. Fu et al., 2012).

Future Directions

While the future directions of Triphenylmethane are not explicitly mentioned in the search results, it is known that Triphenylmethane forms the basic skeleton of many synthetic dyes , suggesting potential applications in the dye industry. Additionally, it has been investigated for the oxidative degradation of triphenylmethane dyes , indicating potential environmental applications.

properties

IUPAC Name

benzhydrylbenzene
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InChI

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
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InChI Key

AAAQKTZKLRYKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C19H16
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DSSTOX Substance ID

DTXSID3060164
Record name Benzhydrylbenzene
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Molecular Weight

244.3 g/mol
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Physical Description

Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS]
Record name Triphenylmethane
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Product Name

Triphenylmethane

CAS RN

519-73-3
Record name Triphenylmethane
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Record name TRIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

1000 parts of the intermediate from Example 1 was charged to a flask containing 66 parts of p-dimethylaminobenzaldehyde and 14 parts of urea. To this mixture was charged 90 parts of muriatic acid over a 5 minute period. This mixture was allowed to heat up to 95-105° C., and maintained at this temperature overnight. At the end of the hold period, the reaction mixture was allowed to cool to 75° C., and 120 parts of p-benzoquinone was added. The mixture was allowed to stir for 1.5 hrs maintaining a temperature of 75-85° C. The acid is neutralized with a caustic solution, the product washed with water, and dried. A UV/VIS spectrum of the bright mid range blue product shows a lambda max absorbances at 548 nm and 607 nm in toluene.
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intermediate
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Synthesis routes and methods II

Procedure details

Mono-, di- or tri-phenylacetic acids were reacted with 1.5 molar equivalents of DBU to produce the corresponding toluene, diphenylmethane or triphenylmethane in yields of 80, 100 and 100% respectively. All reactions were carried out over a period of 2 to 3 hrs. using 240° C., 90° C. and 40° C., respectively, as the average reaction temperature.
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Mono-, di- or tri-phenylacetic acids
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Synthesis routes and methods III

Procedure details

3,3-bis(p-dimethyl aminophenyl)-6-dimethylaminophthalide [alternate name: crystal violet lactone] and 3,3-bis(p-dimethyl aminophenyl)phthalide [alternate name: malachite green lactone]
Name
3,3-bis(p-dimethyl aminophenyl)-6-dimethylaminophthalide
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3,3-bis(p-dimethyl aminophenyl)phthalide
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Synthesis routes and methods IV

Procedure details

3,3-Bis-(p-dimethylaminophenyl)phthalide, 3,3-bis-(p-dimethylaminophenyl)-6-dimethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide, 3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide, 4-hydroxy-4'-dimethylaminotriphenylmethane lactone and 4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone.
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3,3-bis-(p-dimethylaminophenyl)-6-diethylaminophthalide
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3,3-bis-(p-dimethylaminophenyl)-6-methoxyphthalide
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[Compound]
Name
4-hydroxy-4'-dimethylaminotriphenylmethane lactone
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[Compound]
Name
4,4'-bis-dihydroxy-3,3'-bis-diaminotriphenylmethane lactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethane
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Triphenylmethane
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Triphenylmethane
Reactant of Route 5
Triphenylmethane
Reactant of Route 6
Reactant of Route 6
Triphenylmethane

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